Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-
Overview
Description
Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- is a chemical compound with the molecular formula C7H4ClFNO It is known for its unique structure, which includes a benzenecarboximidoyl chloride core substituted with chloro and fluoro groups, as well as a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- typically involves the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted benzenecarboximidoyl derivatives.
Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-: Lacks the hydroxy group, leading to different reactivity and applications.
Benzenecarboximidoyl chloride, 2-chloro-6-hydroxy-: Lacks the fluoro group, affecting its chemical properties and biological interactions.
Benzenecarboximidoyl chloride, 2-fluoro-6-hydroxy-: Lacks the chloro group, resulting in different substitution patterns and reactivity.
Uniqueness
Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- is unique due to the presence of both chloro and fluoro substituents along with a hydroxy group. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
(1Z)-2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUJVGVNTYDLIG-XFFZJAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51088-25-6 | |
Record name | Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051088256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-6-FLUOROBENZALDCHLOROXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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